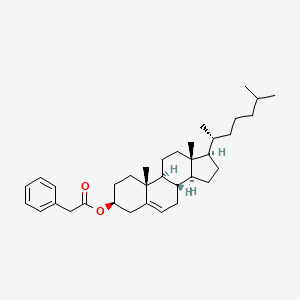

Cholesterol Phenylacetate

Description

Significance of Cholesterol Phenylacetate (B1230308) in Contemporary Lipid Biochemistry

The significance of cholesterol phenylacetate in modern lipid biochemistry stems from its utility as a model substrate and a biologically active molecule. It is frequently used in pharmaceutical and biochemical studies to explore lipid metabolism and the interactions of drugs with cholesterol-related pathways. smolecule.com Research indicates that the phenylacetate moiety itself can influence cholesterol synthesis. smolecule.comnih.gov Studies have shown that phenylacetate can inhibit key enzymes involved in the cholesterol biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and mevalonate (B85504) 5-pyrophosphate decarboxylase. nih.gov This inhibitory action on cholesterogenesis is a key area of investigation. nih.govnih.gov

Furthermore, this compound is implicated in research on cell membrane dynamics. smolecule.com It has been shown to inhibit the synthesis of phosphatidylethanolamine, a key phospholipid component of cell membranes. biosynth.com This activity highlights its potential role in modulating membrane composition and function, which is critical for cellular signaling and integrity. smolecule.combiosynth.com In the context of lipoprotein metabolism, cholesteryl esters like this compound are core components of low-density lipoprotein (LDL) particles. sigmaaldrich.com The hydrolysis of these esters within the lysosome by the enzyme acid cholesteryl ester hydrolase is a critical step for releasing free cholesterol for cellular use. sigmaaldrich.com Therefore, this compound serves as a relevant compound for studying the lifecycle of lipoproteins and the pathogenesis of conditions like atherosclerosis, where the metabolism of cholesteryl esters is defective. sigmaaldrich.com

Historical Context and Evolution of Research on Cholesterol Esters in Metabolic Pathways

The scientific journey to understand cholesterol and its esters is a cornerstone of modern biochemistry and medicine. Cholesterol was first isolated from gallstones in the 18th century and was structurally defined over subsequent decades. gerli.com A pivotal moment in the history of lipid research was the hypothesis proposed in 1913 linking cholesterol to the development of atherosclerosis. gerli.com However, a deeper understanding of its metabolic significance required the study of its more complex forms, the cholesterol esters.

The era of lipoprotein research, which began in the mid-20th century, was crucial for contextualizing the role of cholesterol esters. nih.gov The use of the analytical ultracentrifuge identified low-density lipoproteins (LDL) and high-density lipoproteins (HDL) as the primary carriers of cholesterol in the blood. nih.gov It was discovered that much of the cholesterol within LDL particles exists as cholesterol esters, which are more hydrophobic than free cholesterol and suited for transport and storage. creative-proteomics.comtaylorandfrancis.com

This led to intense investigation into the metabolic pathways governing the formation and breakdown of cholesterol esters. A major breakthrough was the identification of the enzymes responsible for their metabolism. Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), was identified as the key intracellular enzyme that catalyzes the esterification of cholesterol with a fatty acid, forming a cholesterol ester. creative-proteomics.comjcancer.org This process is vital for storing cholesterol within cells in lipid droplets and preventing the toxic effects of excess free cholesterol. creative-proteomics.comjcancer.org Conversely, the hydrolysis of cholesterol esters to release free cholesterol is catalyzed by a family of enzymes called cholesterol ester hydrolases or sterol esterases. creative-proteomics.comnih.govworthington-biochem.com These enzymes, which include neutral and acid hydrolases, are found in different cellular compartments like the cytoplasm and lysosomes and are essential for mobilizing stored cholesterol. creative-proteomics.comnih.gov The balance between ACAT and cholesterol ester hydrolase activity is now understood to be a critical regulator of cellular cholesterol homeostasis. nih.gov

Table 2: Key Enzymes in Cholesterol Ester Metabolism

| Enzyme | Function | Cellular Location | Source(s) |

|---|---|---|---|

| Acyl-CoA:cholesterol acyltransferase (ACAT) / Sterol O-acyltransferase (SOAT) | Catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs for storage. | Endoplasmic Reticulum | creative-proteomics.comjcancer.org |

| Neutral Cholesterol Ester Hydrolase (nCEH) | Hydrolyzes cholesterol esters back to free cholesterol and fatty acids in a neutral pH environment. | Cytoplasmic lipid droplets, Endosomes | creative-proteomics.com |

| Acid Cholesterol Ester Hydrolase (aCEH) / Lysosomal Acid Lipase (B570770) | Hydrolyzes cholesterol esters from internalized lipoproteins in an acidic environment. | Lysosomes, Late Endosomes | creative-proteomics.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFRODPXYCPTCM-WASXNZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955578 | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33998-26-4 | |

| Record name | Cholesteryl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Cholesterol Phenylacetate

Advanced Synthetic Routes for Cholesterol Phenylacetate (B1230308)

The synthesis of cholesterol phenylacetate is primarily achieved through two main chemical pathways: esterification and transesterification. These methods involve the formation of an ester bond between the hydroxyl group of cholesterol and a phenylacetic acid derivative.

Esterification Reactions for this compound Synthesis

Esterification is a fundamental and widely used method for synthesizing this compound. This process directly combines cholesterol with phenylacetic acid to form the desired ester.

One of the most common approaches is the Fischer esterification , which involves reacting cholesterol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating. smolecule.com The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cholesterol. The reaction is often carried out under conditions that remove water, such as using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the ester.

Alternative esterification methods have also been explored to improve yields and reaction conditions. For instance, the use of mixed anhydrides, such as those formed in situ from a carboxylic acid and trifluoroacetic anhydride, can facilitate the esterification of cholesterol. researchgate.netresearchgate.net This method can proceed rapidly at room temperature and often results in high yields. researchgate.net Additionally, organocatalytic methods employing sulfur(IV)-based catalysts have been developed for the direct esterification of alcohols and carboxylic acids, offering an environmentally benign alternative to traditional acid-catalyzed methods. rsc.org

Recent research has also investigated the use of specific catalysts to enhance the efficiency of esterification. A zirconium complex has been shown to be a moisture-tolerant catalyst for the esterification of various alcohols, including cholesterol, with phenylacetic acid. acs.org

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Sulfuric Acid | Reflux, Dean-Stark | Simple, common reagents | Prolonged reaction times, moderate yields, potential for side reactions |

| Mixed Anhydride | Trifluoroacetic Anhydride | Room Temperature | Rapid reaction, high yields researchgate.net | May produce byproducts like cholesteryl trifluoroacetate (B77799) researchgate.net |

| Organocatalysis | Sulfur(IV)-based catalyst | Varies | Environmentally benign rsc.org | Catalyst synthesis may be complex |

| Zirconium Complex | Zirconium-based catalyst | Varies | Moisture-tolerant acs.org | Catalyst may be expensive |

Transesterification Approaches in this compound Production

Transesterification offers an alternative route to this compound, involving the reaction of cholesterol with a phenylacetate ester, such as methyl phenylacetate or ethyl phenylacetate, in the presence of a catalyst. smolecule.comrsc.org This method is particularly useful when direct esterification is challenging or leads to low yields.

Base-catalyzed transesterification is a common approach, utilizing catalysts like sodium methoxide. smolecule.com The base deprotonates the cholesterol's hydroxyl group, forming a more nucleophilic alkoxide that then attacks the carbonyl carbon of the phenylacetate ester.

Enzymatic transesterification, employing lipases, has gained attention as a greener and more selective method. science.gov Lipases can catalyze the transesterification reaction under mild conditions, often with high chemo- and regioselectivity. For example, Novozym 435, an immobilized lipase (B570770), has been used for the transesterification of phytosterols (B1254722) with oils, a reaction analogous to this compound synthesis. science.gov The efficiency of lipase-catalyzed transesterification can be influenced by factors such as the solvent, temperature, and the specific lipase used. rsc.orgscience.gov

Reaction Mechanisms of this compound

The primary reaction mechanism involving this compound is its hydrolytic cleavage, which breaks the ester bond to yield cholesterol and phenylacetic acid. This hydrolysis can be catalyzed by either acids or bases.

Hydrolytic Cleavage Mechanisms of this compound

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be initiated by both acidic and basic conditions. smolecule.com

Under acidic conditions, the hydrolysis of this compound begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the departure of the cholesterol molecule as a leaving group, resulting in the formation of cholesterol and protonated phenylacetic acid. The final step is the deprotonation of the phenylacetic acid to yield the final carboxylic acid product and regenerate the acid catalyst.

This process is essentially the reverse of Fischer esterification.

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound proceeds through a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester bond and the formation of a cholesterol alkoxide and phenylacetic acid. The cholesterol alkoxide then deprotonates the phenylacetic acid in a rapid acid-base reaction to yield cholesterol and a phenylacetate salt.

Studies on the hydrolysis of similar esters, like phenyl acetate (B1210297), have shown that the reaction is often base-catalyzed, especially in near-neutral systems. stanford.edu The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ions. stanford.eduacs.org

Enzymatic hydrolysis of cholesteryl esters, including those with structures analogous to this compound, is also a significant process, particularly in biological systems. nih.govpnas.orgwikipedia.orgnih.gov Enzymes like cholesterol esterase can efficiently catalyze the hydrolysis of these esters. nih.govcdnsciencepub.comcdnsciencepub.com

Enzymatic Hydrolysis of Phenylacetate Esters by Serum Arylesterases and Paraoxonase-1 (PON1)

The hydrolysis of phenylacetate esters, such as this compound, is a key reaction mediated by specific enzymes in the body, particularly serum arylesterases and paraoxonase-1 (PON1). This enzymatic breakdown yields cholesterol and phenylacetic acid. smolecule.com

Serum Arylesterases:

Serum arylesterases are a group of enzymes capable of hydrolyzing aryl esters. researchgate.net In studies involving bovine plasma, a purified arylesterase preparation demonstrated the ability to hydrolyze phenyl acetate. nih.gov The maximal velocity (Vmax) of this hydrolysis was found to increase by 60% with the addition of 1 mM Ca2+, while the Michaelis constant (Km) decreased from 6.6 to 2.1 mM, indicating a higher affinity for the substrate in the presence of calcium ions. nih.gov

Paraoxonase-1 (PON1):

PON1 is a calcium-dependent enzyme primarily associated with high-density lipoprotein (HDL) in the blood. researchgate.net It is known to hydrolyze a wide variety of substrates, including organophosphates and aryl esters like phenyl acetate. frontiersin.orgahajournals.org The hydrolysis of phenyl acetate is often used as a measure of PON1's arylesterase activity. frontiersin.org This activity is generally higher than its paraoxonase activity (the hydrolysis of paraoxon). ahajournals.org

The rate of phenyl acetate hydrolysis by PON1 can be influenced by genetic polymorphisms in the PON1 gene. frontiersin.org For instance, the Q192R polymorphism, which involves a substitution of glutamine (Q) for arginine (R) at position 192, affects the enzyme's activity towards some substrates, but not significantly its ability to hydrolyze phenyl acetate. frontiersin.orgahajournals.org

The kinetic parameters of PON1 for phenyl acetate hydrolysis have been determined. For instance, in one study, the Km values for PON1 with phenyl acetate as a substrate were found to be 0.74 mM. nih.gov Another study reported Km values of 5.9, 3.8, and 3.4 mmol/L for different PON1 192 isoforms (QQ, QR, and RR, respectively). researchgate.net

Interactive Data Table: Kinetic Parameters of Phenylacetate Hydrolysis

| Enzyme/Isoform | Substrate | Km Value | Conditions |

| Bovine Plasma Arylesterase | Phenyl Acetate | 6.6 mM | No added Ca2+ |

| Bovine Plasma Arylesterase | Phenyl Acetate | 2.1 mM | 1 mM Ca2+ |

| PON1 | Phenyl Acetate | 0.74 mM | - |

| PON1 QQ192 | Phenyl Acetate | 5.9 mmol/L | - |

| PON1 QR192 | Phenyl Acetate | 3.8 mmol/L | - |

| PON1 RR192 | Phenyl Acetate | 3.4 mmol/L | - |

Derivatization Strategies for Enhanced Analytical Characterization of this compound

For the purpose of analytical characterization, particularly with techniques like gas chromatography (GC), derivatization of cholesterol and its esters is a common practice. This chemical modification aims to increase the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.

While cholesterol itself can be analyzed without derivatization, this approach can sometimes lead to co-elution with other compounds, such as α-tocopherol, potentially causing overestimation. tdl.orgresearchgate.net Derivatization helps to overcome this issue by altering the retention time of the cholesterol derivative.

Common derivatization techniques for cholesterol and related compounds include:

Silylation: This is a widely used method where a silylating agent replaces the active hydrogen in the hydroxyl group of cholesterol. idc-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are employed to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) derivatives, respectively. idc-online.com These derivatives are generally more volatile and stable for GC analysis.

Acetylation: This involves the introduction of an acetyl group, though silylation is often preferred for its versatility. idc-online.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, reaction time) can significantly impact the efficiency of the derivatization and the sensitivity of the subsequent analysis. idc-online.com For instance, in-port derivatization, where the reaction occurs in the hot GC injection port, can be a rapid and efficient alternative to traditional water bath methods. idc-online.com

The derivatized this compound can then be analyzed using techniques like GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) for accurate quantification and structural elucidation. researchgate.netidc-online.com

Interactive Data Table: Common Derivatization Reagents for Cholesterol Analysis

| Derivatization Technique | Reagent | Abbreviation | Derivative Formed |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBS) |

Biological Interactions and Metabolic Fates of Cholesterol Phenylacetate

Influence on Cellular and Systemic Cholesterol Metabolism and Homeostasis

The presence of cholesterol phenylacetate (B1230308) within a biological system can trigger a cascade of events that influence the delicate balance of cholesterol synthesis, transport, and storage. The metabolic fate of this compound is intertwined with the broader regulation of lipid metabolism.

Modulation of Hepatic Cholesterol Synthesis Pathways by Phenylacetate and its Derivatives

The liver is the primary site for de novo cholesterol synthesis, a complex process involving numerous enzymatic steps. aocs.orgnih.govrsc.org Phenylacetate, a component of cholesterol phenylacetate, and its related derivatives have been shown to exert an inhibitory effect on key regulatory enzymes within this pathway.

Research has demonstrated that phenylacetate can significantly inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis. smolecule.comyoutube.com Furthermore, phenylacetate has been found to inhibit mevalonate 5-pyrophosphate decarboxylase, another crucial enzyme in this synthetic cascade. smolecule.com This dual inhibition suggests a potential role for phenylacetate and its derivatives in downregulating hepatic cholesterol production. The mechanism of inhibition is believed to involve alterations in the enzyme's conformation or competition for active sites.

Table 1: Effects of Phenylacetate on Key Enzymes in Hepatic Cholesterol Synthesis

| Enzyme | Effect of Phenylacetate | Reference |

| HMG-CoA Reductase | Inhibition | smolecule.com |

| Mevalonate 5-pyrophosphate decarboxylase | Inhibition | smolecule.com |

Impact on Cellular Cholesterol Absorption and Efflux Mechanisms

The homeostasis of cellular cholesterol is maintained by a tightly regulated balance between cholesterol uptake, synthesis, and efflux. This compound has been reported to influence these processes, particularly by inhibiting cholesterol absorption. smolecule.com While the precise mechanisms are still under investigation, it is hypothesized that the compound may interfere with the function of transport proteins responsible for cholesterol uptake in the intestine.

Effects on Phospholipid Synthesis and Cellular Membrane Dynamics

This compound has been shown to have a significant impact on the synthesis of phospholipids (B1166683), which are essential components of cellular membranes. smolecule.com This modulation occurs through its influence on key enzymatic pathways responsible for producing major phospholipid species.

Specifically, this compound affects the activity of phosphocholine (B91661) cytidylyltransferase, a rate-limiting enzyme in the biosynthesis of phosphatidylcholine. smolecule.com It has also been observed to reduce the activity of sphingomyelin (B164518) synthase, leading to decreased sphingomyelin levels. smolecule.com These alterations in phospholipid composition can, in turn, affect the dynamics and fluidity of cellular membranes. The intricate relationship between cholesterol and phospholipids is critical for maintaining membrane integrity and function. nih.govkhanacademy.org Changes in the lipid composition can influence membrane stiffness, permeability, and the function of membrane-bound proteins. rsc.orgmdpi.com

Table 2: Influence of this compound on Phospholipid Synthesis

| Enzyme/Pathway | Effect of this compound | Reference |

| Phosphocholine cytidylyltransferase | Modulates activity | smolecule.com |

| Sphingomyelin synthase | Reduces activity | smolecule.com |

| Phosphatidylcholine Synthesis | Affected | smolecule.com |

| Sphingomyelin Synthesis | Reduced | smolecule.com |

Role in Intracellular Lipid Droplet Formation and Cholesterol Ester Storage

Excess intracellular cholesterol is esterified and stored in lipid droplets to prevent cellular toxicity. nih.govwikipedia.org This process is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), which convert free cholesterol into cholesteryl esters. nih.govmdpi.com this compound, being a cholesteryl ester, is a molecule in this storage form.

The formation of lipid droplets is a dynamic process that originates from the endoplasmic reticulum. nih.govnih.govyoutube.com The accumulation of neutral lipids, including cholesteryl esters, between the leaflets of the ER membrane leads to the budding off of these storage organelles. wikipedia.org The presence and metabolism of this compound would be integrated into this cellular machinery for lipid storage and mobilization. The regulation of lipid droplet formation is crucial for cellular homeostasis, and disruptions in this process are associated with various metabolic diseases. physiology.org

Enzymatic Interactions and Regulatory Mechanisms

The metabolic fate of this compound is largely determined by its interactions with various enzymes that recognize and process cholesteryl esters.

Interaction with Intracellular and Extracellular Cholesteryl Ester Hydrolases

Cholesteryl ester hydrolases are a group of enzymes responsible for the hydrolysis of cholesteryl esters, releasing free cholesterol and a fatty acid. nih.gov These enzymes are found both within cells (intracellular) and in the extracellular space. nih.gov Given that cholesterol esterases are known to hydrolyze a wide range of ester substrates, including phenyl esters, it is highly probable that this compound serves as a substrate for these enzymes. worthington-biochem.com

The hydrolysis of this compound would yield cholesterol and phenylacetic acid. This enzymatic action is a critical step in the mobilization of stored cholesterol, making it available for various cellular processes, such as membrane synthesis or steroid hormone production. The substrate specificity of different cholesteryl ester hydrolases varies, with some showing a preference for certain fatty acid esters. nih.govresearchgate.net The efficiency of this compound hydrolysis would therefore depend on the specific hydrolase it encounters and the cellular context.

Influence on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity in Cholesterol Esterification

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme located in the endoplasmic reticulum. mdpi.comwikipedia.org Its primary function is to catalyze the esterification of free cholesterol by transferring a fatty acyl group from a long-chain fatty acyl-CoA molecule to the 3-hydroxyl group of cholesterol. mdpi.comnih.gov This reaction produces cholesteryl esters, which are more hydrophobic than free cholesterol and are subsequently stored in cytoplasmic lipid droplets. mdpi.comwikipedia.orgnih.gov This process is vital for cellular cholesterol homeostasis, as it prevents the cytotoxic accumulation of excess free cholesterol in membranes. wikipedia.orgnih.gov

There are two main isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide variety of tissues, including macrophages, while ACAT2 is primarily expressed in the intestines and liver. mdpi.comnih.gov In macrophages, ACAT1 activity is linked to the formation of foam cells, a key event in the development of atherosclerosis, by promoting the storage of cholesterol esters. mdpi.comnih.gov Consequently, the inhibition of ACAT is considered an attractive therapeutic target for managing conditions like hyperlipidemia and atherosclerosis. nih.govscbt.com

This compound is an exogenously supplied cholesteryl ester. As ACAT's function is to create cholesteryl esters from free cholesterol, this compound itself would not be a substrate for the enzyme. Instead, its presence within the cell would likely influence the dynamics of cholesterol esterification. By contributing to the intracellular pool of cholesteryl esters, it could potentially exert feedback inhibition on ACAT activity. Furthermore, compounds that inhibit ACAT activity prevent the accumulation of cholesteryl esters and can increase the expression of cholesterol efflux transporters like ABCA1, promoting the removal of excess cholesterol from the cell. mdpi.com While direct studies on the influence of this compound on ACAT are limited, its identity as a cholesterol ester places it within the regulatory framework of cellular cholesterol storage.

Table 2: Overview of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Potential Influence of this compound

| Aspect | Function/Role of ACAT | Potential Influence of this compound | Citations |

| Biochemical Reaction | Catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. mdpi.comwikipedia.org | Not a substrate; as a pre-formed cholesteryl ester, it bypasses the ACAT-mediated reaction. | mdpi.comwikipedia.org |

| Cellular Location | Endoplasmic Reticulum. mdpi.com | May be trafficked and stored in a similar manner to endogenously produced cholesteryl esters. | mdpi.com |

| Physiological Role | Key for storing cholesterol in lipid droplets, preventing free cholesterol toxicity, and involved in lipoprotein assembly. mdpi.comnih.gov | Could contribute to the total pool of stored cholesteryl esters, potentially influencing cellular cholesterol sensing and homeostasis. | mdpi.comnih.gov |

| Pathological Role | ACAT1 activity in macrophages contributes to foam cell formation and atherosclerosis. mdpi.comnih.gov | Its effects on atherosclerotic lesions have been noted, suggesting an interaction with the pathways governed by cholesterol esterification. biosynth.com | mdpi.comnih.govbiosynth.com |

| Inhibition | ACAT inhibitors are studied to reduce cholesterol storage and promote cholesterol efflux. nih.govmdpi.com | The presence of an exogenous ester like this compound may indirectly affect the equilibrium of the ACAT reaction or downstream pathways. | nih.govmdpi.com |

Cellular and Subcellular Responses to this compound Exposure

Effects on Cell Membrane Composition and Structural Integrity

The cell membrane is a fluid mosaic composed primarily of a phospholipid bilayer, proteins, and cholesterol. study.com Cholesterol is an essential structural component of animal cell membranes, playing a critical role in maintaining their integrity and modulating their fluidity. study.comyoutube.comnih.gov As an amphipathic molecule, cholesterol orients itself within the bilayer with its polar hydroxyl group near the phospholipid heads and its rigid, nonpolar steroid ring and hydrocarbon tail interacting with the fatty acid chains. youtube.com This interaction reduces the movement of the phospholipid tails, making the membrane less fluid and more stable at physiological temperatures, while also preventing crystallization at lower temperatures. study.comsciencedaily.com

Implications for Lipid Raft Organization and Associated Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins. nih.govnih.govwikipedia.org These domains are more ordered and tightly packed than the surrounding bilayer and function as dynamic platforms for organizing signaling molecules, thereby facilitating efficient signal transduction. wikipedia.orgnih.govnih.govyoutube.com Cholesterol is a critical organizing principle of lipid rafts, acting as a dynamic "glue" that holds the raft assembly together by filling the voids between the hydrocarbon chains of sphingolipids. nih.govwikipedia.org

The integrity of lipid rafts is essential for a multitude of cellular processes, including immune signaling and neurotransmission. nih.govmdpi.com Given that this compound is a cholesterol derivative, it would be expected to partition into these cholesterol-rich domains. However, the bulky phenylacetate group would likely interfere with the precise molecular packing required for raft stability. aps.orgbiorxiv.org This disruption could alter the structure and stability of lipid rafts, leading to the dissociation or altered function of raft-associated proteins. nih.gov Consequently, the signaling pathways that depend on the co-localization of receptors and effectors within these platforms could be significantly modulated, affecting the cell's ability to respond to external stimuli. nih.govyoutube.commdpi.com

Involvement in Mitochondrial Cholesterol Trafficking and Energetic Homeostasis

While mitochondria are relatively cholesterol-poor compared to the plasma membrane, they contain a small but functionally critical pool of cholesterol. nih.govfrontiersin.org This mitochondrial cholesterol is essential for processes such as the synthesis of steroid hormones (where cholesterol is the precursor to pregnenolone) and the maintenance of mitochondrial membrane structure and function. nih.govfrontiersin.orgnih.gov Cholesterol is transported from other organelles, primarily the endoplasmic reticulum, to the mitochondria via non-vesicular transport mechanisms involving specific proteins like the steroidogenic acute regulatory protein (STARD1). nih.govfrontiersin.org

Proper regulation of mitochondrial cholesterol levels is crucial for cellular health. An abnormal accumulation of cholesterol in mitochondrial membranes can impair their function, leading to increased oxidative stress, reduced respiratory efficiency, and disruption of energetic homeostasis. nih.govucl.ac.uk As a cholesterol derivative, this compound could potentially enter the intracellular cholesterol trafficking pathways. If transported to the mitochondria, its accumulation could interfere with the delicate lipid environment of the inner and outer mitochondrial membranes. The presence of the phenylacetate moiety could disrupt membrane-bound protein complexes of the electron transport chain, potentially compromising mitochondrial respiration and contributing to cellular dysfunction. nih.gov

Application of this compound and Related Compounds as Biochemical Probes

The study of intracellular cholesterol transport and distribution is fundamental to understanding cellular homeostasis and the pathology of various diseases, including neurodegenerative disorders and lysosomal storage diseases. nih.govnih.govsciencedaily.com A major challenge in this field is tracking the movement of cholesterol, a small lipid molecule, within the complex environment of a living cell. To overcome this, researchers have developed a variety of biochemical probes based on the cholesterol scaffold. rsc.org

These probes are typically cholesterol molecules modified with a reporter group, most commonly a fluorophore. nih.gov Examples include intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), which contain additional double bonds in the steroid ring system, and extrinsically labeled analogs where a fluorescent dye, such as nitrobenzoxadiazole (NBD) or boradiaza-indacene (BODIPY), is attached to the cholesterol molecule. nih.govd-nb.infonih.gov These fluorescent probes allow for the visualization of sterol distribution and trafficking between organelles in real-time using advanced microscopy techniques. nih.govsciencedaily.com Other probes, like the naturally fluorescent antibiotic filipin, bind specifically to unesterified cholesterol, allowing for its localization in fixed cells. nih.govnih.gov

This compound belongs to the class of cholesterol derivatives that can serve as a basis for creating such probes. rsc.org While not fluorescent itself, the phenylacetate moiety could be chemically modified to attach a fluorescent tag or another reporter group. Such a modified compound could then be used to investigate the metabolic fate of cholesterol esters within the cell. The development of novel sterol probes, including those based on esterified cholesterol, provides a powerful toolkit for dissecting the complex pathways of cholesterol metabolism and transport and for studying the role of cholesterol lipidation in protein function. rsc.org

Utility of Phenylacetate in In Vivo Metabolic Biopsy Studies of Hepatic Pathways

Phenylacetate and its related compounds, such as phenylbutyrate, have been employed as tools for the non-invasive investigation of hepatic metabolism, particularly in the context of nitrogen disposal and intermediary metabolism. nih.gov These compounds, often referred to as ammonia-scavenging drugs, work by providing an alternative pathway for the excretion of nitrogen, which is primarily handled by the liver through the urea (B33335) cycle. nih.gov

The underlying principle of using phenylacetate as a "chemical biopsy" agent lies in its metabolic fate within the liver. In the human liver, phenylacetate is conjugated with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine. smpdb.caresearchgate.net This process can be used to assess in vivo liver glutamine metabolism. nih.gov By analyzing the metabolites of phenylacetate in urine, researchers can gain insights into the metabolic fluxes within the liver without the need for an invasive liver biopsy. nih.gov

For instance, this approach has been proposed to non-invasively evaluate intermediary carbohydrate metabolism in the liver. nih.gov The metabolism of phenylacetate is dependent on the availability of co-factors and the activity of specific enzymes within the liver, making it a sensitive indicator of hepatic metabolic function. smpdb.ca While phenylacetate itself has been studied for these purposes, the esterification with cholesterol could theoretically offer a mechanism to target the delivery of phenylacetate to specific tissues or cellular compartments involved in lipid metabolism.

Table 1: Phenylacetate and its Derivatives in Hepatic Metabolic Studies

| Compound | Metabolic Action | Application in Metabolic Studies | Key Findings |

|---|---|---|---|

| Phenylacetate | Conjugates with glutamine to form phenylacetylglutamine for urinary excretion. smpdb.caresearchgate.net | Non-invasive assessment of liver nitrogen and glutamine metabolism. nih.gov | Provides an alternative pathway for nitrogen disposal, useful in studying urea cycle disorders and liver disease. nih.gov |

| Phenylbutyrate | Rapidly oxidized to phenylacetate in the liver. nih.gov | Used as a pro-drug for phenylacetate to study hepatic nitrogen metabolism. nih.gov | Can selectively reduce branched-chain amino acids. nih.gov |

| Glycerol Phenylbutyrate | A triglyceride containing three molecules of phenylbutyrate. | Used in clinical trials for reducing hepatic encephalopathy. nih.gov | Lowers blood ammonia (B1221849) levels in patients with cirrhosis. nih.gov |

Use of Cholesterol-Derived Probes for Investigating Lipid Peroxidation and Trafficking

Cholesterol and its analogs have been extensively developed and utilized as probes to investigate two critical aspects of lipid biology: lipid peroxidation and intracellular trafficking. These probes are designed to mimic the behavior of endogenous cholesterol while carrying a reporter tag, such as a radioisotope or a fluorophore, that allows for their detection and tracking.

Investigating Lipid Peroxidation:

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in various diseases. Radiolabeled cholesterol, such as 14C-labeled cholesterol ([14C]Ch), has been used as a "reporter" lipid to assess peroxidative chain reactions. nih.gov When incorporated into membranes or lipoproteins, the oxidation of [14C]Ch leads to the formation of various radiolabeled cholesterol oxidation products (ChOX), which can be separated and quantified. nih.govnih.gov The profile and quantity of these ChOX species provide a measure of the extent and nature of lipid peroxidation. nih.gov This approach offers a sensitive and specific method for studying free radical-mediated lipid damage in biological systems. nih.gov

Investigating Lipid Trafficking:

Understanding the movement of cholesterol between different cellular organelles is crucial for comprehending cellular cholesterol homeostasis. To visualize and track cholesterol trafficking, researchers have developed fluorescently labeled cholesterol analogs. nih.govsdu.dknih.gov These probes can be introduced into living cells and their distribution and movement can be monitored using fluorescence microscopy. cuni.cz

There are two main categories of fluorescent cholesterol probes:

Intrinsically Fluorescent Sterols: These are sterols that are naturally fluorescent due to their chemical structure. Examples include dehydroergosterol (DHE) and cholestatrienol (CTL). nih.gov These probes closely mimic the structure of cholesterol and are therefore considered to be less perturbative to biological membranes. nih.gov

Fluorophore-Labeled Sterols: These are created by chemically attaching a fluorescent dye (fluorophore) to the cholesterol molecule. A commonly used example is BODIPY-cholesterol. nih.gov While the attached fluorophore can potentially alter the behavior of the cholesterol analog, these probes often have superior photophysical properties, allowing for more sensitive detection. nih.gov

The choice of a particular cholesterol-derived probe depends on the specific biological question being addressed, with a trade-off between how closely the probe mimics natural cholesterol and the sensitivity of its detection.

Table 2: Cholesterol-Derived Probes for Lipid Peroxidation and Trafficking Studies

| Probe Type | Example(s) | Application | Principle of Detection |

|---|---|---|---|

| Radiolabeled Cholesterol | [14C]Cholesterol | Studying lipid peroxidation. nih.gov | Detection and quantification of radiolabeled cholesterol oxidation products (ChOX). nih.gov |

| Intrinsically Fluorescent Sterols | Dehydroergosterol (DHE), Cholestatrienol (CTL) | Visualizing cholesterol trafficking in living cells. nih.gov | Intrinsic fluorescence of the sterol molecule. nih.gov |

| Fluorophore-Labeled Sterols | BODIPY-cholesterol | Visualizing cholesterol trafficking in living cells. nih.gov | Fluorescence of the attached dye molecule. nih.gov |

| Sterol-Binding Probes | Filipin | Detecting free cholesterol in fixed cells. nih.gov | Binds to unesterified cholesterol, producing a fluorescent signal. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Cholesterol Phenylacetate Research

Chromatographic Techniques for High-Resolution Analysis

Chromatography is an indispensable tool for separating complex mixtures, allowing for the isolation and quantification of specific molecules. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods used in the study of cholesterol esters and phenylacetate (B1230308) derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like Cholesterol Phenylacetate. It is widely used for determining the purity of a sample and for quantifying the concentration of the target analyte. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.

In the analysis of cholesterol and its esters, reversed-phase HPLC is commonly employed. researchgate.net This approach uses a nonpolar stationary phase and a polar mobile phase. For instance, a rapid HPLC method for the quantitation of free cholesterol and cholesteryl esters involves extraction with isopropanol (B130326) followed by elution on a short, 3-µm, reversed-phase column. researchgate.net The separation is typically achieved using an isocratic mobile phase, which maintains a constant composition throughout the run. A mixture of acetonitrile (B52724) and isopropanol is an effective mobile phase for eluting these lipid-soluble compounds. researchgate.net Detection is often performed using a UV detector, as cholesterol and its esters absorb light in the low UV range, typically around 205-210 nm. researchgate.netnih.gov This method allows for the separation and quantification of individual cholesteryl esters within a single chromatographic run. researchgate.net

The table below summarizes typical conditions for the HPLC analysis of cholesteryl esters.

| Parameter | Description | Source |

| Stationary Phase | Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Isopropanol (50:50, v/v) or Acetonitrile/Methanol (60:40, v/v) | researchgate.netnih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 205 nm or 210 nm | researchgate.netnih.gov |

| Sample Preparation | Extraction with isopropanol or saponification followed by extraction with n-hexane-chloroform | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile compounds. nih.gov For the analysis of phenylacetate derivatives in biological samples, GC-MS is often used for metabolite profiling, which involves the comprehensive analysis of small molecules within a biological system. nih.govresearchgate.net

Many metabolites, including phenylacetic acid, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. nih.govmdpi.com A common procedure is a two-step oximation-silylation method. researchgate.netnih.gov This process converts polar functional groups (like carboxylic acids and hydroxyls) into less polar and more volatile silyl (B83357) ethers and esters. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. researchgate.netnih.gov This approach has been successfully used to identify and quantify phenylacetic acid and other related metabolites in urine for the diagnosis of metabolic disorders such as phenylketonuria. researchgate.netnih.gov

The following table highlights key aspects of a GC-MS based metabolomic approach for analyzing phenylacetate derivatives.

| Aspect | Details | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |

| Application | Urinary metabolomic profiling for diagnosis of phenylketonuria (PKU) | researchgate.netnih.gov |

| Target Analyte | Phenylacetic acid and other related metabolites | researchgate.netnih.gov |

| Derivatization | Oximation-silylation to increase volatility | researchgate.netnih.gov |

| Identification | Comparison of mass spectra with the NIST mass spectra library | researchgate.netnih.gov |

| Key Finding | Phenylacetic acid was identified as a reliable urinary marker for the diagnosis of PKU | researchgate.netnih.gov |

Spectrophotometric Assays for Enzymatic Activity Characterization

Spectrophotometry is a widely used method for measuring the concentration of a substance in a solution by quantifying its absorption of light at a specific wavelength. In the context of this compound research, spectrophotometric assays are crucial for characterizing the activity of enzymes that can hydrolyze ester bonds, such as the one present in phenylacetate.

The enzymatic hydrolysis of phenylacetate is a common method for measuring the activity of arylesterase, an enzymatic function attributed to the enzyme Paraoxonase-1 (PON1). nih.govmdpi.com PON1 is an HDL-associated enzyme that catalyzes the hydrolysis of various substrates, including aryl esters like phenylacetate. rsc.orgrelassay.com The rate of phenylacetate hydrolysis is considered a reliable measure of PON1 enzyme levels. nih.gov

The assay is based on monitoring the formation of the hydrolysis product, phenol (B47542). nih.govrelassay.com The reaction is typically conducted in a Tris-HCl buffer at a pH of 8.0, containing calcium chloride (CaCl₂), as PON1 is a calcium-dependent enzyme. nih.govahajournals.org The increase in absorbance due to the formation of phenol is continuously monitored spectrophotometrically at a wavelength of 270 nm. nih.govnih.govnih.gov The rate of the reaction (change in absorbance per minute) is directly proportional to the arylesterase activity in the sample. nih.gov

To improve the resolution for distinguishing between different genetic variants (phenotypes) of PON1, the assay can be performed under high-salt (e.g., 2 M NaCl) conditions. ahajournals.orgnih.gov The high salt concentration differentially inhibits the PON1 alloforms, aiding in phenotype determination. nih.govahajournals.org This method is well-suited for high-throughput analysis using microplate readers, making it a valuable tool in large-scale epidemiological studies. nih.gov

The table below outlines the typical components and conditions for a spectrophotometric assay of PON1 arylesterase activity.

| Parameter | Condition/Reagent | Purpose | Source |

| Substrate | Phenyl acetate (B1210297) | The compound hydrolyzed by the enzyme. | nih.govnih.gov |

| Enzyme Source | Serum or Plasma | Contains the PON1 enzyme. | nih.govnih.gov |

| Buffer | Tris-HCl, pH 8.0 | Maintains a stable pH for the enzymatic reaction. | nih.govahajournals.org |

| Cofactor | Calcium Chloride (CaCl₂) | Essential for PON1 enzyme activity. | nih.gov |

| Monitoring Wavelength | 270 nm | Wavelength at which the product (phenol) is measured. | nih.govnih.gov |

| Temperature | 25°C or 37°C | Controlled temperature to ensure consistent reaction rates. | mdpi.comnih.gov |

| Optional Reagent | Sodium Chloride (NaCl) | Used in high concentrations to help differentiate PON1 phenotypes. | ahajournals.orgnih.gov |

| Instrumentation | Spectrophotometer or Microplate Reader | Measures the change in absorbance over time. | nih.govnih.gov |

Computational Chemistry and Theoretical Modeling of Cholesterol Phenylacetate Systems

Molecular Dynamics Simulations for Investigating Membrane Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Cholesterol Phenylacetate (B1230308), MD simulations are invaluable for understanding its behavior within the complex environment of a cell membrane. These simulations can reveal how the molecule orients itself among phospholipids (B1166683), how it affects the structural properties of the membrane, and its own conformational flexibility.

Atomistic MD simulations of similar molecules, such as cholesteryl esters, have shown that these compounds tend to locate in the hydrophobic core of lipid bilayers and droplets. nih.govnih.gov In the case of Cholesterol Phenylacetate, simulations would likely show the rigid cholesterol ring system aligning with the lipid tails of the membrane, while the more flexible phenylacetate tail would reside deeper within the hydrophobic core. The presence of the bulky phenyl group could introduce specific packing effects, potentially disrupting the ordered arrangement of lipid tails more than a simple alkyl chain would.

Key parameters that can be extracted from MD simulations include:

Membrane Thickness: Cholesterol and its esters are known to increase the thickness of lipid bilayers by promoting a more ordered state in the lipid tails. nih.gov

Area per Lipid: The insertion of this compound would be expected to alter the lateral packing of phospholipids, which can be quantified by calculating the average area per lipid molecule.

Order Parameters: Deuterium order parameters (SCD) can be calculated for the lipid acyl chains to quantify the degree of conformational order. Cholesterol esters generally increase the order of surrounding lipids.

Conformational Analysis: Simulations can track the rotational and translational diffusion of this compound within the membrane, as well as the conformational changes of its phenylacetate tail. nih.gov Unlike the flexible oleate (B1233923) chain in cholesteryl oleate, the phenylacetate moiety is more rigid, which would lead to distinct conformational dynamics. nih.gov

| Membrane Property | Predicted Effect of this compound | Rationale from Simulation Studies |

|---|---|---|

| Bilayer Thickness | Increase | The rigid sterol core induces ordering and extension of phospholipid acyl chains. nih.gov |

| Lipid Order (SCD) | Increase | Cholesterol moieties restrict the motion of neighboring lipid tails, leading to a more ordered state. |

| Lateral Diffusion | Decrease | Increased packing density and van der Waals interactions reduce the lateral movement of lipids and the ester itself. |

| Conformational Dynamics | Restricted Phenylacetate Tail Motion | The phenylacetate group is less flexible than long alkyl chains, leading to specific packing arrangements within the membrane core. nih.gov |

Quantum Mechanical Calculations for Elucidating Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations, particularly methods like Density Functional Theory (DFT) and hybrid QM/Molecular Mechanics (QM/MM), are essential for studying the electronic structure of molecules and the mechanisms of chemical reactions. biomolmd.org While specific QM studies on this compound are not widely available, the application of these methods can be clearly delineated.

Electronic Properties: DFT can be used to calculate a range of electronic properties for this compound. wikipedia.orgresearchgate.net These properties provide insight into the molecule's intrinsic reactivity and stability. Key descriptors include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.netmdpi.com

Electrostatic Potential (ESP) Map: An ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with proteins and other molecules.

Atomic Charges: Calculating the partial charges on each atom helps to understand intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Reaction Mechanisms: The hydrolysis of the ester bond in this compound is a key metabolic reaction, likely catalyzed by enzymes such as cholesterol esterase. wikipedia.org The QM/MM method is perfectly suited to study such enzymatic reactions. acs.org In a QM/MM simulation, the reacting parts of the molecule (the ester bond) and the key amino acid residues in the enzyme's active site are treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. nih.gov This approach allows for the detailed modeling of bond-breaking and bond-forming events, enabling researchers to:

Identify the transition state structures of the hydrolysis reaction.

Calculate the activation energy barrier, which determines the reaction rate.

Elucidate the specific roles of active site residues (e.g., serine, histidine, aspartate in a catalytic triad) in stabilizing the transition state and facilitating the reaction.

Molecular Docking Studies of this compound with Lipid-Metabolizing Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a ligand, such as this compound, and a protein target. These studies can generate hypotheses about whether the compound is a substrate, inhibitor, or activator of a particular enzyme or receptor.

Potential protein targets for this compound include a range of enzymes and receptors involved in lipid metabolism and transport. vu.edu.auscispace.com Docking studies would involve placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity and identify the most likely binding pose.

Key potential targets include:

Cholesterol Esterase (CEase): Docking would predict how this compound fits into the active site, providing insight into its potential as a substrate for hydrolysis.

Acyl-CoA: Cholesterol Acyltransferase (ACAT): This enzyme catalyzes the formation of cholesteryl esters. Docking could explore whether this compound can bind to the active site and potentially act as an inhibitor.

Lecithin-Cholesterol Acyltransferase (LCAT): LCAT is crucial for the maturation of HDL. Docking could investigate potential interactions with this plasma enzyme.

Nuclear Receptors (e.g., LXR, PPARs): These receptors are ligand-activated transcription factors that regulate lipid homeostasis. Docking studies could predict if this compound can bind to the ligand-binding domain of these receptors, potentially acting as an agonist or antagonist. scispace.comvu.edu.au

| Protein Target | Function in Lipid Metabolism | Potential Insights from Docking |

|---|---|---|

| Cholesterol Esterase (CEase) | Hydrolyzes cholesteryl esters to free cholesterol and fatty acids. wikipedia.org | Determine binding mode and predict if it is a likely substrate. |

| Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Intracellular esterification of cholesterol for storage. | Assess potential for competitive inhibition of cholesterol binding. |

| Cholesteryl Ester Transfer Protein (CETP) | Mediates transfer of cholesteryl esters between lipoproteins. wikipedia.org | Investigate potential binding and modulation of lipid transfer activity. |

| Liver X Receptor (LXR) | Nuclear receptor that regulates cholesterol homeostasis. vu.edu.au | Predict binding affinity and potential as an agonist or antagonist. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors involved in fatty acid and lipid metabolism. vu.edu.au | Evaluate potential for binding and modulation of metabolic gene expression. |

Integration of Computational and Experimental Approaches in Functional Characterization

The true power of computational modeling is realized when it is integrated with experimental research. Computational predictions provide specific, testable hypotheses that can guide and focus laboratory work, while experimental results serve to validate and refine the computational models. This iterative cycle is crucial for a comprehensive functional characterization of this compound.

Validating MD Simulations: Predictions from MD simulations regarding the influence of this compound on membrane properties can be tested experimentally. nih.govresearchgate.net For instance, neutron or X-ray diffraction can measure changes in membrane thickness, while solid-state NMR spectroscopy can be used to measure lipid order parameters. nih.gov These experimental data provide a direct check on the accuracy of the force fields used in the simulations.

Validating QM/MM Calculations: The activation energies for enzymatic hydrolysis predicted by QM/MM calculations can be compared with experimentally determined reaction kinetics. In vitro enzyme assays using purified cholesterol esterase and this compound as a substrate would yield kinetic parameters (kcat, KM) that reflect the energy barriers of the reaction.

Validating Molecular Docking: The binding predictions from docking studies must be confirmed through experimental binding assays. frontiersin.org Techniques like Scintillation Proximity Assay (SPA) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity of this compound to a target protein. Furthermore, functional assays are needed to determine the biological consequence of this binding—for example, measuring the inhibition of ACAT activity (IC50 value) or the activation of LXR-dependent gene expression in a cell-based reporter assay. vu.edu.au

By combining these computational and experimental approaches, a detailed and validated model of the physicochemical properties and biological interactions of this compound can be developed, providing a solid foundation for understanding its physiological role.

Q & A

Q. How is Cholesterol Phenylacetate synthesized and characterized in laboratory settings?

this compound (CAS 33998-26-4) is synthesized via esterification of cholesterol with phenylacetic acid, typically using acid catalysts like sulfuric acid. Characterization involves nuclear magnetic resonance (NMR) to confirm ester bond formation, gas chromatography (GC) for purity assessment (>94% purity as per industrial standards), and mass spectrometry for molecular weight verification. Thin-layer chromatography (TLC) can monitor reaction progress, with silica gel plates and hexane-ethyl acetate solvent systems .

Q. What standardized methods exist for measuring arylesterase activity using phenylacetate derivatives?

Arylesterase activity assays commonly use phenylacetate as a substrate, where enzymatic hydrolysis produces phenol and acetic acid. The phenol is quantified colorimetrically via oxidative coupling with 4-aminoantipyrine and potassium ferricyanide at 505 nm. Key parameters include:

- Substrate concentration: 4 mM phenylacetate

- Temperature: 37°C

- Molar absorptivity: 4000 M⁻¹cm⁻¹ for the colored complex Non-enzymatic hydrolysis must be subtracted, and activity is expressed as μmol phenylacetate hydrolyzed per minute per liter .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the role of PON1 activity in cardiovascular studies using phenylacetate-based assays?

Contradictions in paraoxonase 1 (PON1) activity data often arise from:

- Phenotype-genotype discordance : Use dual-substrate ratios (e.g., salt-stimulated paraoxonase/arylesterase) to distinguish Q192R polymorphisms. A ratio >5.0 indicates RR phenotype (high activity), while <2.0 indicates QQ (low activity) .

- Lipid interference : Isolate HDL-bound PON1 via ultracentrifugation to minimize confounding effects from LDL/triglycerides .

- Standardization : Include pooled serum controls and normalize activities to total protein concentration .

Q. What experimental models are appropriate for studying this compound's impact on lipid metabolism and neuroinflammation?

- In vitro : Primary astrocytes or microglia treated with this compound (10–100 μM) to assess lipid raft disruption via filipin staining and pro-inflammatory cytokine (e.g., IL-6, TNF-α) quantification .

- In vivo : Portacaval shunted rat models to evaluate blood-brain barrier permeability changes using Evans blue dye, paired with LC-MS/MS analysis of brain cholesterol esters .

- Omics integration : Combine lipidomics (HDL/LDL subfraction analysis) with transcriptomics (PPAR-γ/SREBP-1 pathways) to map metabolic effects .

Q. How should multifactorial outcomes in this compound studies be analyzed statistically?

- Partial Least Squares (PLS) regression : Models interactions between variables like PON1 activity, HDL levels, and neurotoxicity indices. For example, PLS can quantify how PON1-HDL complexes mediate acute ischemic stroke severity .

- Biological variability adjustment : Use nested ANOVA to separate inter-individual (CV ~15–20%) vs. intra-individual (CV ~5–10%) variability in longitudinal lipid-peroxidation studies .

- Contradiction resolution : Apply Bayesian networks to integrate conflicting data (e.g., pro- vs. anti-apoptotic effects) by weighting evidence from kinase assays (p21Cip1/pRb phosphorylation) and transcriptomics .

Methodological Best Practices

- Data reproducibility : Report reaction yields, GC purity thresholds, and enzyme activity coefficients (e.g., Vmax/Km for arylesterase) .

- Ethical compliance : For clinical correlations, obtain IRB approval and stratify cohorts by PON1 phenotype to avoid population bias .

- Open data : Share raw NMR/GC spectra and PLS model parameters via repositories like Zenodo to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.